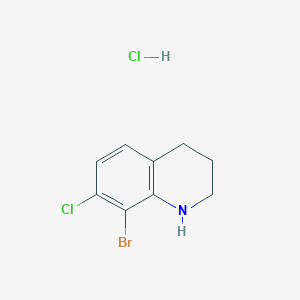
3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-amine” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound, and a phenyl group with two methoxy (OCH3) substituents .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step reactions involving decarboxylation, aldoxime reaction, and dehydration .Scientific Research Applications
Structural and Theoretical Insights
The molecular and crystal structure of related 1,3,4-thiadiazole derivatives has been extensively characterized using various spectroscopic techniques and single-crystal X-ray diffraction. These studies provide a foundation for understanding the electronic properties, including bond lengths, bond angles, and torsion angles, calculated through density functional theory (DFT) methods. Such detailed analyses are crucial for designing new chemical entities with specific applications, including non-linear optical (NLO) materials due to observed hyperpolarizability characteristics (Kerru et al., 2019).
Antiproliferative and Antimicrobial Properties
Schiff bases derived from 1,3,4-thiadiazole compounds have shown significant biological activities, including high DNA protective ability against oxidative mixtures and strong antimicrobial activity against specific strains. Particularly, certain derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential for chemotherapy applications (Gür et al., 2020).
Antimicrobial and Anti-Proliferative Activities
The synthesis of N-Mannich bases from 3,4-dimethoxyphenyl derivatives has led to compounds with broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines. This highlights the potential therapeutic applications of these derivatives in treating infectious diseases and cancer (Al-Wahaibi et al., 2021).
Corrosion Inhibition
Thiadiazole derivatives have been identified as effective corrosion inhibitors for metals, such as iron, in aggressive environments. Quantum chemical parameters and molecular dynamics simulations have been employed to predict their performance, indicating the potential of these compounds in industrial applications to protect metals from corrosion (Kaya et al., 2016).
Synthesis and Metal Complexation
The synthesis of novel metal complexes with 1,3,4-thiadiazole derivatives reveals their potential in creating new materials with specific magnetic, electronic, and structural properties. These complexes are characterized by various spectroscopic methods, suggesting applications in catalysis, material science, and as ligands in coordination chemistry (Al-Amiery et al., 2009).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-14-7-4-3-6(5-8(7)15-2)9-12-10(11)16-13-9/h3-5H,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNZBQMTCMGEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NSC(=N2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2554844.png)
![6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2554846.png)
![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cycloheptylpropanamide](/img/structure/B2554847.png)



![1,4-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine-1,4-diium diiodide](/img/structure/B2554855.png)
![1-[(3-methoxypropyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B2554856.png)
![4-[4-(2,3-Dimethylphenyl)piperazino]-6-(2-naphthylsulfanyl)-2-pyrimidinamine](/img/structure/B2554858.png)
![N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554859.png)



![7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2554867.png)